![molecular formula C16H13ClN4O B13960964 (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a 4-chlorophenyl group and a 6-methoxypyridin-2-yl group, making it a subject of study for its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine core, followed by the introduction of the 4-chlorophenyl and 6-methoxypyridin-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or R-SH in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has shown potential as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its role in modulating specific biological pathways, which could lead to the development of new drugs.
Industry
Industrially, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
- (4-Fluoro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
- (4-Methyl-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
Uniqueness
Compared to its analogs, (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine exhibits unique reactivity due to the presence of the chlorine atom, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and a valuable subject for research in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C16H13ClN4O |
|---|---|
Peso molecular |
312.75 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-6-(6-methoxypyridin-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C16H13ClN4O/c1-22-16-4-2-3-13(21-16)14-9-18-10-15(20-14)19-12-7-5-11(17)6-8-12/h2-10H,1H3,(H,19,20) |
Clave InChI |
MEZDZMRGHBGYFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


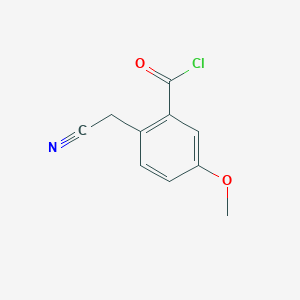
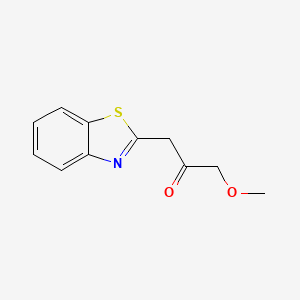
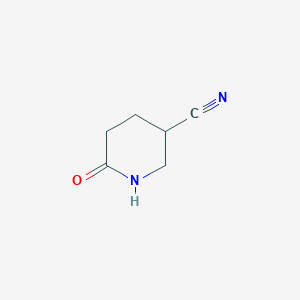

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)
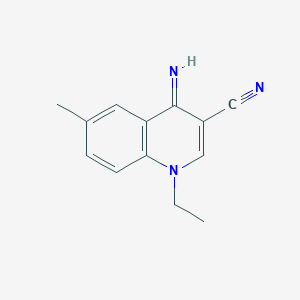
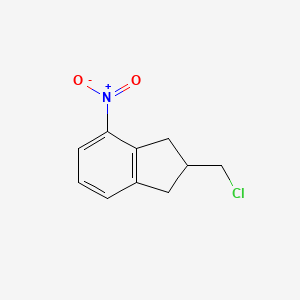
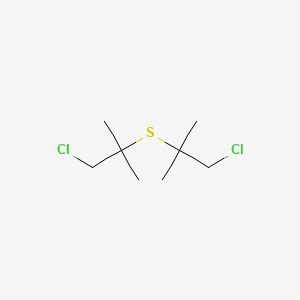
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)

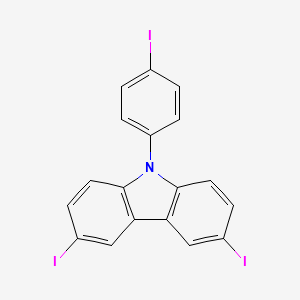

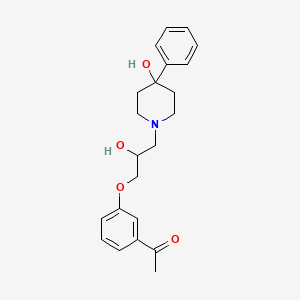
![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
